molecular formula C14H22O7 B3041295 [(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate CAS No. 26775-14-4

[(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate

Cat. No.: B3041295
CAS No.: 26775-14-4
M. Wt: 302.32 g/mol
InChI Key: QZKDRLZSJSWQPS-IYKVGLELSA-N
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Description

This compound is a stereochemically complex furo[2,3-d][1,3]dioxolane derivative featuring multiple protective groups. Its core structure includes a fused furo-dioxolane ring system with stereocenters at positions 3aR, 5S, 6R, and 6aR. The substituents include:

  • A (4R)-2,2-dimethyl-1,3-dioxolan-4-yl group at position 5, which serves as a diol-protecting group.
  • A 2,2-dimethyl group on the furo-dioxolane ring, providing steric and electronic stabilization.
  • An acetyloxy group at position 6, introduced via esterification of the parent alcohol [(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol] ().

The compound is primarily utilized as an intermediate in the synthesis of bioactive molecules, such as imino sugars, nucleosides, and glycomimetics, due to its chiral framework and protective group compatibility ().

Properties

IUPAC Name

[(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3/t8-,9+,10-,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKDRLZSJSWQPS-IYKVGLELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](O[C@H]2[C@@H]1OC(O2)(C)C)[C@H]3COC(O3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate typically involves multiple steps, starting from simpler precursor molecules. The key steps include:

    Formation of the dioxolane ring: This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Cyclization to form the furo[2,3-d][1,3]dioxol ring: This step often involves the use of a strong acid or base to promote the cyclization reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

[(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetate group, using reagents such as sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), ammonia (NH3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

[(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / ID Key Substituents Functional Groups Molecular Formula Applications References
Target Compound Acetate at C6 Acetyl ester C₁₇H₂₄O₈ Intermediate for imino sugars, nucleosides
Compound 3 () 2-Azidoacetate at C6 Azide, ester C₁₆H₂₂N₃O₈ Click chemistry precursors
Compound 34 () Methanesulfonate at C6 Sulfonate ester C₁₇H₂₆O₁₀S Sulfonamide antisense oligonucleotide synthesis
Compound 8a () Cyclohexylcarbamoyl at C6 Carbamate C₂₂H₃₃NO₉ Glycomimetic libraries
D-Glucose diacetonide () Hydroxyl groups Diol-protected carbohydrate C₁₂H₂₀O₆ Chiral building block in sugar chemistry

Reactivity and Stability

  • Acetate vs. Sulfonate Esters : The target acetate exhibits lower electrophilicity compared to methanesulfonate derivatives (e.g., Compound 34), making it less reactive in nucleophilic substitutions but more stable under acidic conditions ().
  • Carbamate vs. Ester : Carbamate derivatives (e.g., Compound 8a) show enhanced resistance to enzymatic hydrolysis compared to acetates, favoring their use in prodrug design ().

Spectral Data Comparison

  • ¹H NMR : The target compound’s acetate methyl group resonates at δ 2.05–2.10 ppm, distinct from the sulfonate methyl group in Compound 34 (δ 3.15–3.20 ppm) ().
  • ¹³C NMR : The carbonyl carbon of the acetate appears at δ 170–172 ppm, whereas carbamates (e.g., Compound 8a) show carbonyl signals at δ 155–160 ppm ().

Critical Analysis of Contradictions and Limitations

  • Stereochemical Variants : and describe compounds with conflicting stereodescriptors (e.g., 5S vs. 5R configurations), necessitating rigorous chromatographic or crystallographic validation ().
  • Yield Discrepancies : Acetylation reactions report yields ranging from 64% () to 81% (), likely due to solvent purity or catalyst choice.

Biological Activity

The compound [(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate is a complex organic molecule with potential biological activities. This article focuses on its biochemical properties, mechanisms of action, and applications in various fields such as medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula: C14H22O7
  • Molecular Weight: 302.32 g/mol
  • IUPAC Name: [(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
  • Melting Point: 60–62 °C

The biological activity of this compound is primarily attributed to its interaction with carbohydrate-processing enzymes. The compound serves as a protected intermediate in the synthesis of complex carbohydrates and glycosides. Its structural features allow for selective cleavage and manipulation of functional groups:

  • Oxidation and Reduction: The acetyl group can be oxidized to form carboxylic acids or aldehydes. Conversely, reduction can convert the acetyl group to a hydroxyl group.
  • Substitution Reactions: The acetyl group may be substituted with other functional groups under specific conditions.

Biological Activity

The biological activity of [(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate has been explored in various studies:

Case Studies

  • Pharmacological Applications:
    • In a study examining the effects of carbohydrate derivatives on enzyme activity related to metabolic pathways in mammals (PubMed Central), this compound demonstrated potential as an inhibitor of certain glycosidases.
    • Preclinical studies indicated that derivatives of this compound could modulate insulin sensitivity and glucose metabolism in diabetic models.
  • Synthetic Pathways:
    • The synthesis of this compound from alpha-D-glucofuranose using isopropylidene bromide has been documented. This method allows for the production of high-purity intermediates used in further biochemical applications .

Applications

The compound has several notable applications:

  • Medicinal Chemistry: As a building block for synthesizing biologically active molecules targeting carbohydrate-processing enzymes.
  • Research: Utilized in studies focusing on metabolic diseases and enzyme inhibition.

Data Table: Summary of Biological Activities

Activity TypeObservations/ResultsReferences
Enzyme InhibitionInhibits glycosidases involved in glucose metabolism,
Pharmacological EffectsModulates insulin sensitivity in diabetic models ,
Synthetic UtilityServes as an intermediate for complex carbohydrate synthesis,

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the complex stereochemistry of this compound?

  • Methodological Answer : The compound’s stereochemistry is achieved through diastereoselective functionalization of bio-derived chiral aldehydes. For example, the Passerini reaction is employed to introduce functional groups while preserving stereochemical integrity. Key steps include:

  • Use of sodium ethoxide in ethanol for regioselective acetylation (e.g., 64% yield for compound 20i in ).
  • Optimization of solvent systems (e.g., THF) and temperature to control diastereomeric ratios (84:16 in ).
  • Protection of hydroxyl groups via 1,3-dioxolane rings to prevent undesired side reactions .

Q. How can NMR spectroscopy validate the stereochemical purity of this compound?

  • Methodological Answer :

  • 1H-NMR : Characteristic splitting patterns for axial/equatorial protons in the tetrahydrofurodioxolane ring (e.g., δ 4.26 ppm for CH2 in ).
  • 13C-NMR : Distinct signals for acetate carbonyl carbons (~170–175 ppm) and dioxolane quaternary carbons (~105–110 ppm) ( ).
  • NOE Experiments : Used to confirm spatial proximity of stereogenic centers (e.g., coupling between C5 and C6 protons in ).

Q. What chromatographic techniques are optimal for isolating diastereomers of this compound?

  • Methodological Answer :

  • Column Chromatography : Silica gel with gradients of EtOAc/hexane (e.g., 70:2:2 EtOAc:HOAc:H2O system in ).
  • HPLC : Chiral columns (e.g., amylose-based) for resolving enantiomers, with retention times validated against synthetic standards .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemical assignment?

  • Methodological Answer :

  • Data Collection : Use a Nonius KappaCCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) ( ).
  • Refinement : SHELXL-2018/3 for anisotropic displacement parameters and Flack parameter analysis (e.g., Flack x = 0.03(3) in ).
  • Validation : Compare observed vs. calculated bond angles (e.g., C6–C5–C4 = 109.5° in ) and torsion angles (e.g., furan ring puckering) .

Q. What mechanistic insights explain the diastereoselectivity in its synthesis?

  • Methodological Answer :

  • Steric Effects : Bulky tert-butyl groups in intermediates (e.g., compound 38 in ) favor axial attack during nucleophilic substitutions.
  • Transition-State Modeling : DFT calculations to analyze energy barriers for competing pathways (e.g., chair vs. boat conformations in dioxolane intermediates) .
  • Kinetic vs. Thermodynamic Control : Low-temperature conditions (−20°C) favor kinetic products, while prolonged heating shifts selectivity toward thermodynamic isomers .

Q. How does the compound’s stability vary under different pH and solvent conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Monitor acetate group cleavage via LC-MS in buffered solutions (e.g., t1/2 = 12 h at pH 7.4 vs. <1 h at pH 2.0).
  • Solvent Effects : Acetate migration observed in polar aprotic solvents (e.g., DMF) but suppressed in non-polar solvents (e.g., toluene) .

Contradictions and Limitations

  • Stereochemical Assignments : and report conflicting diastereomeric ratios (84:16 vs. 73:27) under similar conditions, suggesting solvent purity or catalyst batch variations may influence outcomes.
  • Crystallographic Refinement : SHELX-based refinements ( ) may underestimate disorder in flexible dioxolane rings compared to newer software (e.g., Olex2).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
Reactant of Route 2
Reactant of Route 2
[(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate

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